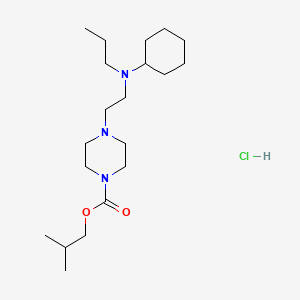
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
1-Ethoxycarbonylpiperazine: Similar in structure but with an ethoxy group instead of the isobutyl ester.
Piperazine-1-carboxylic acid ethyl ester: Another ester derivative of piperazine with different substituents.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties
特性
CAS番号 |
24269-80-5 |
|---|---|
分子式 |
C20H40ClN3O2 |
分子量 |
390.0 g/mol |
IUPAC名 |
2-methylpropyl 4-[2-[cyclohexyl(propyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H39N3O2.ClH/c1-4-10-22(19-8-6-5-7-9-19)14-11-21-12-15-23(16-13-21)20(24)25-17-18(2)3;/h18-19H,4-17H2,1-3H3;1H |
InChIキー |
SEDJFOGDKKTUMG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCN1CCN(CC1)C(=O)OCC(C)C)C2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


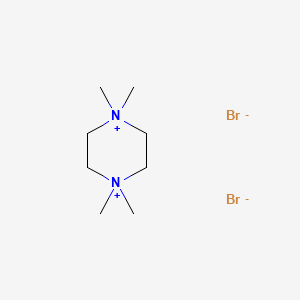
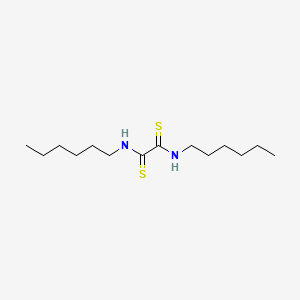
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
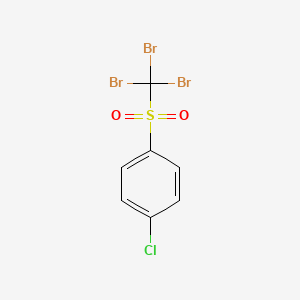
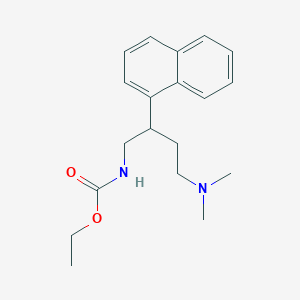

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
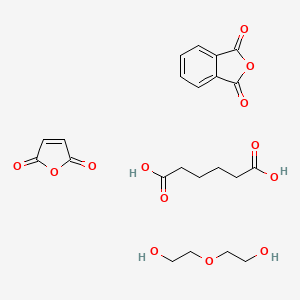
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
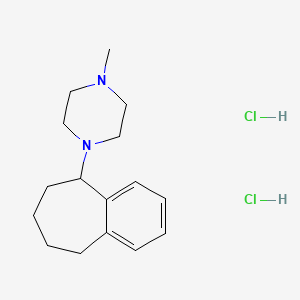
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
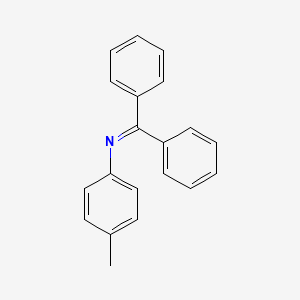
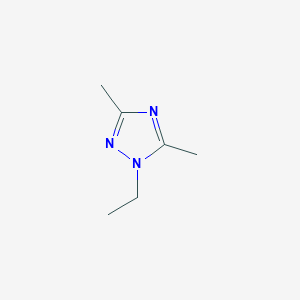
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
